molecular formula C6H4F2O2S B2376064 4-(Difluoromethyl)thiophene-3-carboxylic acid CAS No. 1783508-32-6

4-(Difluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B2376064
CAS No.: 1783508-32-6
M. Wt: 178.15
InChI Key: ADTXYVTWLRXPJM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)thiophene-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and the addition of a difluoromethyl group and a carboxylic acid group makes this compound unique. It has a molecular formula of C6H4F2O2S and a molecular weight of 178.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the halogen dance reaction, which is used to prepare iodothiophenes. Starting from dihalo-substituted thiophenes, derivatives such as aldehydes, acids, and 2,5-diiodothiophenes can be obtained . Another approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Difluoromethyl)thiophene-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)thiophene-3-carboxylic acid include other thiophene derivatives such as:

  • 2-(Difluoromethyl)thiophene-3-carboxylic acid
  • 3-(Difluoromethyl)thiophene-2-carboxylic acid
  • 4-(Trifluoromethyl)thiophene-3-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the difluoromethyl group and the carboxylic acid group on the thiophene ring. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXYVTWLRXPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783508-32-6
Record name 4-(difluoromethyl)thiophene-3-carboxylic acid
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